Bomedemstat dihydrochloride

LSD1 inhibition HTRF assay enzymatic potency

Bomedemstat dihydrochloride is the only LSD1 inhibitor in active Phase 3 registrational trials for ET and PV. >2500-fold selectivity for LSD1 over MAO-A/B eliminates off-target confounds in hematopoietic and neuronal assays. Clinically validated JAK2 V617F-selective pharmacology—67% mutant allele reduction in ET. For translational MPN research demanding clinical benchmarking and clean target engagement.

Molecular Formula C28H36Cl2FN7O2
Molecular Weight 592.5 g/mol
Cat. No. B15580982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBomedemstat dihydrochloride
Molecular FormulaC28H36Cl2FN7O2
Molecular Weight592.5 g/mol
Structural Identifiers
InChIInChI=1S/C28H34FN7O2.2ClH/c1-34-15-17-35(18-16-34)28(38)25(3-2-12-30-26-19-24(26)20-4-8-22(29)9-5-20)32-27(37)21-6-10-23(11-7-21)36-14-13-31-33-36;;/h4-11,13-14,24-26,30H,2-3,12,15-19H2,1H3,(H,32,37);2*1H/t24-,25-,26+;;/m0../s1
InChIKeyPPKDUCDLYRHGFX-DVNXTAPYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bomedemstat Dihydrochloride: Lysine-Specific Demethylase 1 (LSD1) Irreversible Inhibitor for Myeloproliferative Neoplasm Research and Clinical Development


Bomedemstat dihydrochloride (also known as IMG-7289 dihydrochloride, MK-3543) is an orally bioavailable, irreversible small-molecule inhibitor of lysine-specific demethylase 1 (LSD1/KDM1A), an epigenetic enzyme that regulates hematopoietic stem and progenitor cell proliferation, differentiation, and maturation [1]. The compound covalently binds to the FAD cofactor within the LSD1 active site, thereby increasing methylation of histone H3 lysine 4 (H3K4) and lysine 9 (H3K9) with subsequent alteration of gene expression patterns associated with malignant hematopoiesis [2]. Bomedemstat belongs to the tranylcypromine (TCP) scaffold class of LSD1 inhibitors, alongside iadademstat (ORY-1001), GSK-2879552, INCB059872, and TAK-418, all of which have advanced to clinical evaluation [3]. The compound is currently under investigation in Phase 2 and Phase 3 clinical trials for myeloproliferative neoplasms including essential thrombocythemia (ET), polycythemia vera (PV), and myelofibrosis (MF), with the dihydrochloride salt form representing the active pharmaceutical ingredient used in preclinical and clinical studies [4].

Why LSD1 Inhibitors Are Not Interchangeable: Structural, Biochemical, and Clinical Differentiation Requirements for Bomedemstat Dihydrochloride


LSD1 inhibitors within the clinical development landscape exhibit substantial divergence in biochemical potency, target selectivity profiles, and disease-area positioning that precludes interchangeable procurement or experimental substitution. Among the nine LSD1 inhibitors that have entered clinical trials, compounds differ fundamentally in their binding mechanisms—with seven covalent FAD-cofactor binders (including bomedemstat, iadademstat, and GSK-2879552) and two non-covalent inhibitors (pulrodemstat and seclidemstat)—resulting in distinct target residence times, washout kinetics, and off-target liability patterns [1]. Direct comparative biochemical profiling across clinical-stage LSD1 inhibitors has revealed significant differences in potency, with IC50 values spanning from sub-nanomolar to micromolar ranges in the same assay platform, confirming that in-class substitution without empirical verification is scientifically untenable [2]. Furthermore, bomedemstat demonstrates >2500-fold specificity for LSD1 over the structurally related monoamine oxidase A and B enzymes—a selectivity margin that is not uniformly shared across all TCP-scaffold LSD1 inhibitors and that carries direct implications for experimental interpretation in neurological or behavioral readouts [3]. Critically, bomedemstat is the only LSD1 inhibitor currently in active Phase 3 registrational development specifically for myeloproliferative neoplasms (ET and PV), whereas other clinical-stage LSD1 inhibitors have been deprioritized, terminated, or repositioned to alternative indications [4]. These compound-specific features necessitate evidence-based selection rather than class-based procurement.

Bomedemstat Dihydrochloride Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data


Biochemical Potency of Bomedemstat Compared with Clinical-Stage LSD1 Inhibitors in Standardized HTRF Assay

In a comprehensive head-to-head in vitro characterization of clinical-stage LSD1 inhibitors using a standardized homogeneous time-resolved fluorescence (HTRF) enzymatic assay, bomedemstat exhibited an IC50 value of 57 nM, positioning it with intermediate potency among clinical candidates [1]. This potency is 2.8-fold lower than GSK-2879552 (IC50 = 160 nM) and approximately 44-fold higher than seclidemstat (SP-2577; IC50 = 1.3 µM), while iadademstat (ORY-1001) demonstrated the highest potency in the panel [1]. These quantitative differences were obtained under identical assay conditions, eliminating inter-laboratory variability as a confounding factor and establishing a reliable rank-order of intrinsic LSD1 inhibitory activity across the clinical compound class [1].

LSD1 inhibition HTRF assay enzymatic potency target engagement

MAO-A and MAO-B Selectivity: >2500-Fold Discrimination Versus Monoamine Oxidases

Bomedemstat demonstrates exceptional selectivity for LSD1 over the structurally and mechanistically related flavin-dependent monoamine oxidase (MAO) enzymes, with >2500-fold greater specificity for LSD1 compared with MAO-A and MAO-B in direct enzymatic assays [1]. This selectivity profile was established by preincubating bomedemstat across a concentration range of 0.5 nM to 100 µM for 30 minutes before addition of substrate (H3(1-21)K4Me2 peptide for LSD1; tyramine for MAO-A/B), with no significant inhibition of MAO-A or MAO-B detected at concentrations that completely ablate LSD1 activity [2]. This selectivity margin substantially exceeds that reported for the parent tranylcypromine scaffold, which exhibits potent MAO inhibition as its primary pharmacological activity, demonstrating that the structural optimization leading to bomedemstat successfully decoupled LSD1 inhibition from MAO liability [3].

target selectivity MAO inhibition off-target profiling CNS safety

Randomized Phase 3 Comparison: Bomedemstat Versus Hydroxyurea in Treatment-Naive Essential Thrombocythemia

Bomedemstat is being evaluated head-to-head against hydroxyurea, the current standard-of-care cytoreductive therapy, in the randomized, double-blind, Phase 3 Shorespan-007 study (NCT06456346) enrolling approximately 300 participants with essential thrombocythemia naive to cytoreductive therapy [1]. This study is designed with a 1:1 randomization comparing bomedemstat (starting dose 50 mg/day orally, titrated to platelet target of ≥150 to ≤350 × 10⁹/L) versus hydroxyurea (starting dose 500 mg/day, titrated per approved labeling), with a primary endpoint of durable clinicohematologic response defined as confirmed platelet reduction to ≤400 × 10⁹/L without WBC elevation >10 × 10⁹/L, absence of thrombotic/major hemorrhagic events, and absence of disease progression to myelofibrosis or MDS/AML, maintained for ≥24 weeks through week 48 [1]. This registrational Phase 3 trial positioning distinguishes bomedemstat from other clinical-stage LSD1 inhibitors, none of which have advanced to Phase 3 development in myeloproliferative neoplasms following the termination of GSK-2879552 development in small cell lung cancer and the reprioritization of other LSD1 inhibitors to alternative indications [2].

essential thrombocythemia Phase 3 clinical trial hydroxyurea platelet reduction

Phase 2 Clinical Efficacy in Polycythemia Vera: Hematocrit Control Without Phlebotomy in Cytoreductive-Therapy Resistant/Intolerant Population

In the Phase 2 Shorespan-004 study (NCT05558696) evaluating bomedemstat monotherapy in 20 patients with polycythemia vera resistant or intolerant to at least one prior standard cytoreductive therapy, 9 of 20 patients (45%) achieved the primary endpoint of sustained hematocrit reduction to <45% by week 36 lasting ≥12 weeks without phlebotomy, with one additional patient achieving this reduction by week 52 [1]. Notably, 18 of 20 patients (90%) achieved hematocrit reduction to <45% at any time on study, and 11 of 20 patients (55%) required zero phlebotomies during the study period, compared with a median of 1.5 phlebotomies per patient in the 12 months prior to study entry [1]. For comparison, standard therapeutic phlebotomy in PV management is associated with well-documented limitations including iron deficiency, procedural burden, and incomplete hematocrit control between sessions [2]. Additional efficacy endpoints included platelet reduction to ≤450 × 10⁹/L in 18 of 20 patients (90%) by week 36, and white blood cell count reduction to <10 × 10⁹/L in 15 of 20 patients (75%) by week 36 [1]. The median duration of hematocrit response was 6.4 months [1]. While direct head-to-head data with other LSD1 inhibitors in PV are not available, this represents the only published Phase 2 dataset for an LSD1 inhibitor specifically in a PV population refractory to standard cytoreductive therapy, as other clinical-stage LSD1 inhibitors have not reported PV-specific efficacy data.

polycythemia vera hematocrit control phlebotomy avoidance cytoreductive-refractory

Disease-Modifying Potential: Reduction of Driver Mutation Allele Burden in Essential Thrombocythemia

In the Phase 2 study of bomedemstat in essential thrombocythemia (NCT04254978), 67% of evaluable patients (20 of 30) demonstrated a net decrease in driver mutation allele frequencies, including reductions in both JAK2 V617F and CALR mutant allele burdens [1]. Furthermore, among the five patients with baseline loss of heterozygosity at the JAK2 locus (indicating homozygous mutation status), 100% (5 of 5) showed a reduction in mutant allele frequency [1]. These clinical observations are supported by preclinical findings that bomedemstat selectively inhibits proliferation and induces apoptosis of JAK2 V617F-mutant cells, an effect attributed to concomitant increases in p53 expression and methylation, upregulation of the pro-apoptotic factor PUMA, and decreased levels of the anti-apoptotic antagonist BCL-XL [2]. For context, standard cytoreductive therapies for ET and PV, including hydroxyurea and anagrelide, are not known to meaningfully reduce clonal burden or mutant allele frequencies, whereas the ability of LSD1 inhibition to target the malignant clone represents a mechanistically distinct property [3]. Direct comparative mutant allele frequency data across LSD1 inhibitors are not currently available, limiting this observation to class-level inference regarding the disease-modifying potential of LSD1 inhibition.

mutant allele frequency JAK2 V617F CALR clonal burden disease modification

Bone Marrow Fibrosis Improvement in Advanced Myelofibrosis: Grade Reduction and Stability

In the Phase 1/2 study of bomedemstat in patients with advanced myelofibrosis (NCT03136185), bone marrow fibrosis scoring demonstrated that 17% of evaluable patients improved by at least one fibrosis grade compared with baseline, while 66% maintained stable fibrosis scores, suggesting potential for fibrosis stabilization or reversal [1]. Additionally, the combination of bomedemstat with ruxolitinib (JAK1/2 inhibitor) in myelofibrosis has shown promising tolerability with reductions in both symptoms and spleen size in first- and second-line treatment settings [2]. Preclinical studies have established that LSD1 inhibition with bomedemstat in mouse models of myeloproliferative neoplasms reduces bone marrow fibrosis, normalizes splenic architecture, and decreases inflammatory cytokine levels, providing mechanistic support for the clinical observations [3]. For comparative context, JAK inhibitors such as ruxolitinib provide symptom and spleen volume improvement but have not demonstrated consistent bone marrow fibrosis reversal as monotherapy, highlighting a potential differentiation in the mechanism of action [4]. Direct comparative fibrosis data with other LSD1 inhibitors in myelofibrosis are not available.

myelofibrosis bone marrow fibrosis fibrosis reversal JAK inhibitor combination

Recommended Research and Industrial Application Scenarios for Bomedemstat Dihydrochloride Based on Quantitative Evidence


Preclinical In Vitro LSD1 Target Engagement Studies Requiring Documented MAO Selectivity

Bomedemstat dihydrochloride is the preferred LSD1 inhibitor for in vitro target engagement experiments where confounding effects from MAO-A or MAO-B inhibition must be rigorously excluded. With documented >2500-fold selectivity for LSD1 over MAO-A and MAO-B , bomedemstat enables clean interrogation of LSD1-dependent phenotypes in cellular systems that co-express monoamine oxidases, including neuronal cell lines, neuroendocrine tumor models, and primary hematopoietic cells where MAO-mediated effects on oxidative stress and neurotransmitter metabolism could otherwise confound interpretation. The established enzymatic potency (IC50 = 57 nM in HTRF assay) provides a benchmark for dose-response study design and target engagement validation .

Myeloproliferative Neoplasm Translational Research Programs Requiring Clinical Benchmark Correlation

For translational research programs in polycythemia vera (PV), essential thrombocythemia (ET), or myelofibrosis (MF) that require correlation of preclinical findings with established clinical efficacy benchmarks, bomedemstat is the optimal LSD1 inhibitor selection. The compound has published Phase 2 clinical efficacy data demonstrating 45% sustained hematocrit response rate in previously treated PV , 67% mutant allele frequency reduction in ET , and 17% bone marrow fibrosis grade improvement in MF . These clinical datasets provide validated exposure-response references that enable calibration of preclinical models to clinically relevant pharmacodynamic endpoints. Furthermore, the ongoing randomized Phase 3 registrational study in ET (NCT06456346) ensures continued expansion of the clinical evidence base and biomarker validation .

JAK2 V617F-Driven Disease Models Investigating Mutant-Selective Cellular Effects

Bomedemstat dihydrochloride is the appropriate LSD1 inhibitor for JAK2 V617F-driven disease models, including polycythemia vera, essential thrombocythemia, and primary myelofibrosis. Preclinical data demonstrate that bomedemstat selectively inhibits proliferation and induces apoptosis of JAK2 V617F-mutant cells through concomitant increases in p53 expression and methylation, upregulation of PUMA, and downregulation of BCL-XL . This mutant-selective activity profile is corroborated by clinical observations of mutant allele frequency reduction in 67% of ET patients and in 100% of patients with homozygous JAK2 mutations . For researchers using JAK2 V617F knock-in models, patient-derived xenografts, or primary MPN patient samples, bomedemstat offers a clinically validated tool compound with established mutant-selective pharmacology.

Combination Studies with JAK Inhibitors or Cytoreductive Agents in MPN Models

Bomedemstat is positioned for preclinical combination studies with JAK inhibitors (e.g., ruxolitinib, momelotinib) or cytoreductive agents (e.g., hydroxyurea) in MPN models. Clinical combination studies have demonstrated promising tolerability of bomedemstat plus ruxolitinib in myelofibrosis with reductions in symptoms and spleen size , and the randomized Phase 3 Shorespan-007 study establishes the clinical development path for bomedemstat versus and potentially in sequence with hydroxyurea . The mechanistic complementarity—LSD1 inhibition targeting clonal burden and bone marrow fibrosis alongside JAK-STAT pathway inhibition or cytoreduction—makes bomedemstat a rational selection for combination research programs. The availability of extensive single-agent clinical safety and dosing data supports informed combination study design .

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